

Application Notes and Protocols for (Cys47)-HIV-1 Tat (47-57)

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Compound of Interest

Compound Name: (Cys47)-HIV-1 tat Protein (47-57)

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Introduction

(Cys47)-HIV-1 Tat (47-57) is a synthetically modified cell-penetrating peptide (CPP) derived from the trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus-1. This 11-amino acid peptide, with the sequence Cys-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg, is a powerful tool for delivering a wide range of cargo molecules into living cells, a process that is otherwise limited by the cell membrane's impermeability. The addition of a cysteine residue at the N-terminus provides a convenient site for conjugation to various payloads, including proteins, nucleic acids, nanoparticles, and small molecule drugs.^{[1][2][3][4][5]} This document provides a detailed guide for the effective use of (Cys47)-HIV-1 Tat (47-57) in research and drug development, covering its mechanism of action, experimental protocols, and relevant quantitative data.

Mechanism of Action

The precise mechanism by which (Cys47)-HIV-1 Tat (47-57) traverses the cell membrane is a subject of ongoing research, with evidence supporting multiple pathways. The highly cationic nature of the peptide, due to its arginine-rich sequence, facilitates an initial electrostatic interaction with negatively charged components of the cell surface, such as heparan sulfate proteoglycans.^{[6][7]} Following this initial binding, cellular uptake is believed to occur through two primary mechanisms:

- **Direct Translocation:** The peptide may directly penetrate the lipid bilayer of the cell membrane. This process is thought to be driven by the strong positive charge of the peptide interacting with the membrane lipids, potentially inducing transient pore formation.[\[7\]](#)
- **Endocytosis:** A significant body of evidence suggests that Tat (47-57) and its conjugates are internalized via various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Once inside the cell, the peptide-cargo conjugate is enclosed within endosomes. For the cargo to exert its biological function, it must escape the endosome and reach its target compartment within the cell.

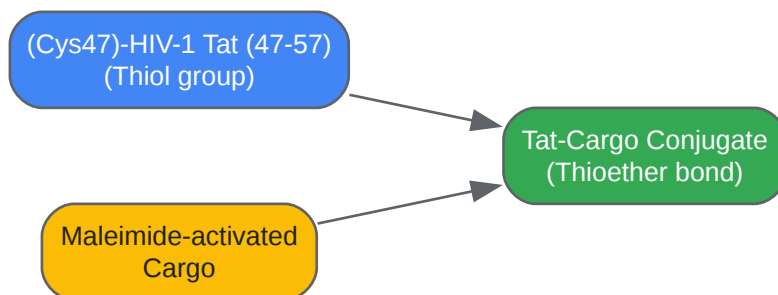
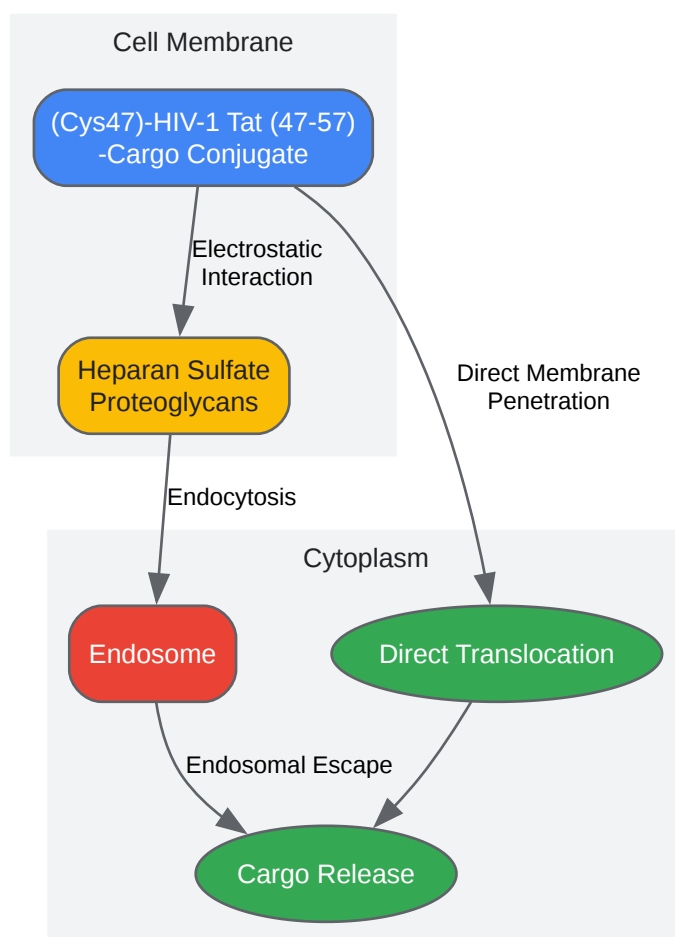
The choice of uptake pathway can be influenced by several factors, including the nature and size of the conjugated cargo, the concentration of the peptide conjugate, and the cell type being used.[\[10\]](#)

Signaling Pathways

While the primary role of (Cys47)-HIV-1 Tat (47-57) is to act as a delivery vehicle, the full-length Tat protein is known to modulate various intracellular signaling pathways. The shorter Tat (47-57) peptide may also exert some biological effects. The full-length Tat protein has been shown to interact with and activate pathways such as:

- **NF- κ B Pathway:** The Tat protein can activate the NF- κ B signaling pathway, a key regulator of inflammatory responses and cell survival.[\[11\]](#)[\[12\]](#) This activation can occur through interactions with components of the NF- κ B signaling cascade.[\[11\]](#)[\[13\]](#)
- **MAPK Pathway:** The Ras/ERK MAPK signaling pathway, which is involved in cell proliferation and differentiation, can be activated by the full-length Tat protein.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

It is important for researchers to be aware of these potential off-target effects and to include appropriate controls in their experiments to distinguish the effects of the cargo from any potential effects of the Tat peptide itself.



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